molecular formula C19H15Cl2NO2 B4197755 4-(6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

4-(6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

Cat. No. B4197755
M. Wt: 360.2 g/mol
InChI Key: IQZKBDLGUPNMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid, also known as DCQ or Compound 13, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-(6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid is not fully understood, but it is believed to act on multiple targets in the cell. This compound has been shown to inhibit the activity of several enzymes such as topoisomerase II, histone deacetylase, and phosphodiesterase. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the cell. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. In neuronal cells, this compound has been shown to protect against oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

4-(6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be easily synthesized in large quantities. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. It also has a relatively short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of 4-(6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid. One direction is to further elucidate its mechanism of action and identify its molecular targets in the cell. Another direction is to optimize its pharmacokinetic properties and improve its bioavailability in vivo. This compound can also be used as a lead compound for the development of novel therapeutics for cancer, inflammation, and neurodegenerative disorders. Finally, this compound can be used in combination with other drugs to enhance their therapeutic efficacy.

Scientific Research Applications

4-(6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

4-(6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c20-12-8-15-13-2-1-3-14(13)17(22-18(15)16(21)9-12)10-4-6-11(7-5-10)19(23)24/h1-2,4-9,13-14,17,22H,3H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZKBDLGUPNMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

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